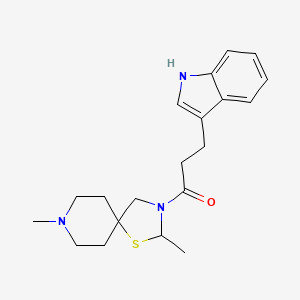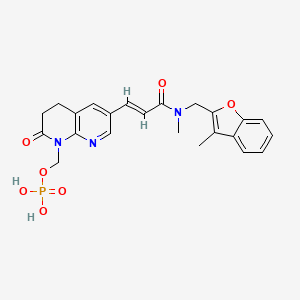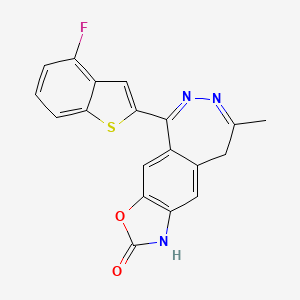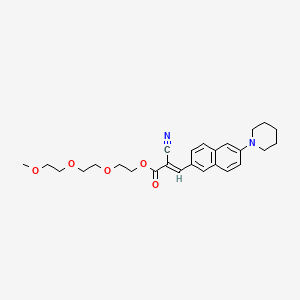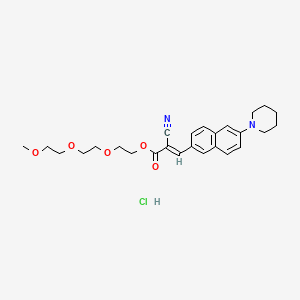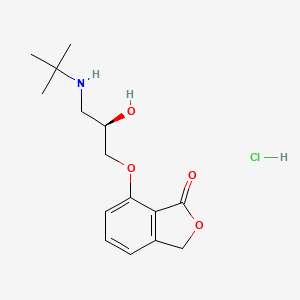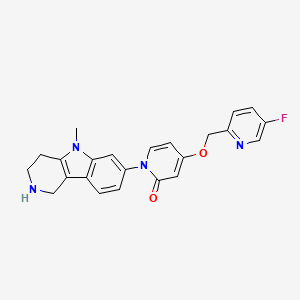
ALB-127158(a)
Descripción general
Descripción
ALB-127158(a) es un antagonista potente y selectivo del receptor 1 de la hormona concentradora de melanina (MCH1). Tiene una alta afinidad por el receptor MCH1 con buena selectividad sobre una gama de otros receptores acoplados a proteínas G, canales iónicos y transportadores . Este compuesto se utiliza principalmente en la investigación científica para estudiar sus efectos sobre la obesidad y los trastornos metabólicos relacionados .
Aplicaciones Científicas De Investigación
ALB-127158(a) tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
ALB-127158(a) ejerce sus efectos uniéndose selectivamente y antagonizando el receptor MCH1 . Esta interacción inhibe la actividad del receptor, lo que lleva a una disminución de la ingesta de alimentos y el peso corporal en modelos animales . Los objetivos moleculares involucrados incluyen el receptor MCH1 y las vías de señalización asociadas que regulan el metabolismo y el equilibrio energético .
Análisis Bioquímico
Biochemical Properties
ALB-127158(a) has a high affinity for the MCH1 receptor with a value of 7 nM . It shows good selectivity over a range of other G-protein coupled receptors (GPCRs), ion channels, and transporters, including the MCH2 receptor . The interaction between ALB-127158(a) and these biomolecules is primarily through binding, which inhibits or activates certain enzymes and proteins .
Cellular Effects
In cellular processes, ALB-127158(a) has been observed to have significant effects. In a mouse diet-induced obesity model, it produces a significant sustained decrease in body weight and food intake . This weight reduction is predominantly due to a decrease in fat content . It also improves insulin sensitivity .
Molecular Mechanism
At the molecular level, ALB-127158(a) exerts its effects through binding interactions with the MCH1 receptor . This binding inhibits or activates certain enzymes and proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, ALB-127158(a) shows a trend of slower absorption rate at lower doses . After single doses, it has a mean half-life of 18 to 21 hours . Slightly longer mean half-life estimates of approximately 26 hours are obtained following multiple dosing in overweight/obese subjects .
Dosage Effects in Animal Models
In animal models, the effects of ALB-127158(a) vary with different dosages . In high-fat diet rats, it produces significant weight loss and food reduction at doses as low as 1.25 mg/kg . Doses greater than 1.25 mg/kg produce weight loss greater than 6%, with maximal weight loss of about 10% observed at 10 mg/kg .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para ALB-127158(a) no se detallan ampliamente en las fuentes disponibles públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas para lograr una alta pureza y selectividad . Los métodos de producción industrial típicamente involucran la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la consistencia y la calidad .
Análisis De Reacciones Químicas
ALB-127158(a) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, a menudo utilizando reactivos y condiciones específicas
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
ALB-127158(a) es único en su alta selectividad y potencia como antagonista del receptor MCH1 . Compuestos similares incluyen:
- BMS-830216
- GW-856464
- NGD-4715
- AMG 076
- KRX-104130
Estos compuestos también se dirigen al receptor MCH1 pero pueden diferir en su selectividad, potencia y efectos terapéuticos .
Propiedades
IUPAC Name |
4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUUHLIHQHVLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main objective of the research presented in the paper "Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130"?
A: The research aims to utilize computational methods to predict the structures and properties of novel compounds that are structurally similar to the known MCHR1 antagonists ALB-127158 and KRX-104130 []. This approach is commonly used in drug discovery to identify potential drug candidates with improved efficacy, potency, or safety profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




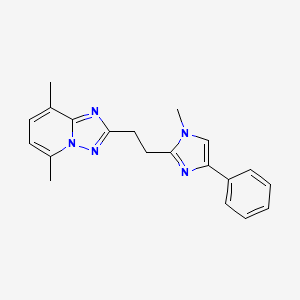
![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B605202.png)


